Cefaclor impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefaclor impurity E, also known as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is a degradation product of the antibiotic cefaclor. Cefaclor is a second-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities like this compound are formed during the manufacturing process and can affect the purity, potency, and safety of the drug product .
Preparation Methods
The preparation of cefaclor impurity E involves several synthetic routes and reaction conditions. One common method includes the silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization of cefaclor crystals . The process begins with the preparation of cefaclor crystals, followed by pretreatment of the main material and auxiliary materials, weighing, mixing, forming, and packaging. The conversion rate of cefaclor in chemical synthesis is increased, and the reaction conditions are simplified to improve the quality of the finished cefaclor crystal .
Chemical Reactions Analysis
Cefaclor impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cefaclor impurity E has several scientific research applications, including:
Chemistry: It is used in the study of cephalosporin antibiotics and their degradation products.
Biology: It is used to understand the biological activity and toxicity of cephalosporin impurities.
Medicine: It is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Industry: It is used in quality control and stability studies of cephalosporin antibiotics.
Mechanism of Action
The mechanism of action of cefaclor impurity E is similar to that of cefaclor. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefaclor impurity E can be compared with other similar compounds, such as:
Cefaclor impurity A: 2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.
Cefaclor impurity B: 2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.
Cefaclor impurity C: 2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.
This compound is unique due to its specific chemical structure and the conditions under which it is formed .
Properties
CAS No. |
188915-50-6 |
---|---|
Molecular Formula |
C14H14ClN3O4S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(2R)-5-chloro-4-oxo-2,3-dihydro-1,3-thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C14H14ClN3O4S/c15-8-6-23-13(18-11(8)19)10(14(21)22)17-12(20)9(16)7-4-2-1-3-5-7/h1-6,9-10,13H,16H2,(H,17,20)(H,18,19)(H,21,22)/t9-,10+,13-/m1/s1 |
InChI Key |
DSKNHVUKATXSCQ-GBIKHYSHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)N[C@@H]([C@@H]2NC(=O)C(=CS2)Cl)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC(C2NC(=O)C(=CS2)Cl)C(=O)O)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2H-1,3-Thiazine-2-acetic acid, α-[(aminophenylacetyl)amino]-5-chloro-3,4-dihydro-4-oxo-, [2R-[2R*[R*(R*)]]]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.